molecular formula C27H26N4O5 B2941674 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 941903-91-9

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2941674
CAS No.: 941903-91-9
M. Wt: 486.528
InChI Key: ORBNONRASFJTGO-UHFFFAOYSA-N
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Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the furan moiety. Key steps may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the furan moiety: This can be done through acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and piperazine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    DNA intercalation: The quinoline core may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-(benzoyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
  • 2-((2-(4-(thiophen-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the furan moiety, which can impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)28-25(32)18-36-22-5-2-4-19-7-12-24(29-26(19)22)30-13-15-31(16-14-30)27(33)23-6-3-17-35-23/h2-12,17H,13-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNONRASFJTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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